3-Quinoxalin-2-ylprop-2-enoic acid 3-Quinoxalin-2-ylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604815
InChI: InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)
SMILES: C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol

3-Quinoxalin-2-ylprop-2-enoic acid

CAS No.:

Cat. No.: VC13604815

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

3-Quinoxalin-2-ylprop-2-enoic acid -

Specification

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
IUPAC Name 3-quinoxalin-2-ylprop-2-enoic acid
Standard InChI InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)
Standard InChI Key QJNZVVWLYVQBPQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Quinoxalin-2-ylprop-2-enoic acid (IUPAC: (E)-3-(quinoxalin-2-yl)prop-2-enoic acid) is a planar heterocyclic compound with the following attributes :

PropertyValue
Molecular FormulaC11_{11}H8_{8}N2_{2}O2_{2}
Molecular Weight200.19 g/mol
SMILESC1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O
CAS Registry Number1593-24-4
Synonymous Names2-Quinoxalineacrylic acid, CHEMBL1443850

The E-configuration of the α,β-unsaturated carboxylic acid moiety is critical for its electronic and steric interactions in biological systems .

Structural Analysis

The quinoxaline core consists of a benzene ring fused to a pyrazine ring, providing π-conjugation that enhances binding to aromatic residues in enzymes . The propenoic acid group introduces polarity and hydrogen-bonding capacity, facilitating interactions with targets like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .

Synthesis and Physicochemical Properties

Synthetic Routes

While direct synthesis protocols for 3-quinoxalin-2-ylprop-2-enoic acid are sparsely documented, analogous methods for quinoxaline derivatives suggest feasible pathways:

  • Knoevenagel Condensation:
    Quinoxaline-2-carbaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the α,β-unsaturated carboxylic acid .

  • Cross-Coupling Reactions:
    Palladium-catalyzed coupling between quinoxaline-2-boronic acid and acrylic acid derivatives .

Physicochemical Data

Key properties from experimental and computational studies include :

ParameterValue
LogP (octanol-water)1.71 (XLOGP3)
Solubility (Water)0.722 mg/mL (Ali model)
Topological Polar Surface Area70.4 Ų
Hydrogen Bond Donors/Acceptors1/3

The compound exhibits moderate lipophilicity and high gastrointestinal absorption potential, favoring oral bioavailability .

ParameterPrediction
Caco-2 PermeabilityHigh
BBB PenetrationModerate
HepatotoxicityLow Risk
CYP InhibitionCYP1A2 inhibitor (potential)

These profiles suggest manageable toxicity with appropriate handling .

Future Directions and Challenges

  • Target Validation: Direct studies on 3-quinoxalin-2-ylprop-2-enoic acid’s interaction with COX-2, LDHA, and PI3K pathways are needed.

  • Synthetic Optimization: Improving yield and scalability via green chemistry approaches.

  • In Vivo Testing: Assessing pharmacokinetics and efficacy in animal models of cancer and infection.

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